molecular formula C14H11ClO B1597085 4-Chloro-3'-methylbenzophenone CAS No. 35256-82-7

4-Chloro-3'-methylbenzophenone

Cat. No. B1597085
CAS RN: 35256-82-7
M. Wt: 230.69 g/mol
InChI Key: QNLZAQKYBMIIPN-UHFFFAOYSA-N
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Description

4-Chloro-3’-methylbenzophenone is a synthetic organic compound . It belongs to the class of ketones and has a molecular formula of C14H11ClO .


Synthesis Analysis

The synthesis of 4-Chloro-3’-methylbenzophenone involves several stages . The first stage involves the reaction of meta-bromotoluene with n-butyllithium in tetrahydrofuran and hexane at -78 degrees Celsius for 0.5 hours. The second stage involves the addition of 4-chlorobenzaldehyde in tetrahydrofuran and hexane at -78 to 20 degrees Celsius for 1 hour. The third stage involves the reaction with iodine and potassium carbonate in tert-butyl alcohol for 3 hours under reflux .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3’-methylbenzophenone is characterized by the presence of a chlorine atom and a methyl group attached to the benzene rings . The compound has a molecular weight of 230.69 g/mol .


Physical And Chemical Properties Analysis

4-Chloro-3’-methylbenzophenone has a molecular weight of 230.69 g/mol . The compound is characterized by the presence of a chlorine atom and a methyl group attached to the benzene rings .

Scientific Research Applications

Phototransformation in Water

The phototransformation of similar compounds to 4-Chloro-3'-methylbenzophenone, like 4-chloro-2-methylphenol, has been a subject of study. These compounds exhibit significant photodegradation, particularly in the presence of humic substances, which enhances the rate of photodegradation. This indicates potential environmental implications and applications in water purification or treatment processes (Vialaton et al., 1998).

Photophysical and Photochemical Reactions

Research into the photophysical and photochemical reactions of compounds similar to 4-Chloro-3'-methylbenzophenone, such as 3-methylbenzophenone (3-MeBP) and 4-methylbenzophenone (4-MeBP), has been conducted. These studies can provide insights into the behavior of 4-Chloro-3'-methylbenzophenone under various conditions, including its stability and reactivity under different lighting conditions, which is relevant in material sciences and photochemistry (Ma et al., 2013).

Electrochemical Applications

The electroreduction of compounds like 4-methylbenzophenone has been studied using asymmetric inductors. This research can be extended to understand the electrochemical properties of 4-Chloro-3'-methylbenzophenone, which could have implications in developing enantioselective electrodes and applications in organic synthesis (Schwientek et al., 1999).

Contaminant Analysis in Food Products

Studies have been conducted on the analysis of similar compounds, like benzophenone and 4-methylbenzophenone, in food products. Such research is crucial for understanding the potential contamination of food products by similar compounds, including 4-Chloro-3'-methylbenzophenone, and developing methods for their detection and quantification (Van Hoeck et al., 2010).

Crystallography and Material Properties

The crystal phases of similar compounds, like 4-methylbenzophenone, have been a subject of research, focusing on their stable and metastable forms. This knowledge is valuable for understanding the crystalline properties of 4-Chloro-3'-methylbenzophenone, which can have implications in material science and pharmaceutical formulation (Kutzke et al., 1996).

Thermodynamic Properties

Research on the enthalpies of formation of methylbenzophenones provides insights into the thermodynamic properties of compounds like 4-Chloro-3'-methylbenzophenone. Such studies are essential in chemical engineering and process design, where knowledge of thermodynamic properties is crucial (Silva et al., 2006).

Safety And Hazards

The safety data sheet for benzophenone indicates that it may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects .

Future Directions

Benzophenones, including 4-Chloro-3’-methylbenzophenone, have been studied for their potential applications in medicinal chemistry . They are found in several naturally occurring molecules which exhibit a variety of biological activities, such as anticancer, anti-inflammatory, antimicrobial, and antiviral . Therefore, future research could focus on exploring the potential medicinal applications of 4-Chloro-3’-methylbenzophenone.

properties

IUPAC Name

(4-chlorophenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLZAQKYBMIIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373993
Record name 4-Chloro-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3'-methylbenzophenone

CAS RN

35256-82-7
Record name 4-Chloro-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of m-toluoyl chloride (10.0 g, 64.7 mmol) in chlorobenzene (13.2 ml) at 80° C. was treated with aluminum chloride (8.63 g, 64.7 mmol) in portions over 30 minutes. The mixture was stirred 15 hours at 80° C., cooled to ambient temperature, stirred 16 hours, and quenched by addition of ice and concentrated hydrochloric acid (5.0 ml). The mixture was extracted three times with dichloromethane, and the combined extracts were washed with water, dried over anhydrous magnesium sulfate, and evaporated under vacuum. The residue was dissolved in boiling n-hexane, treated with activated charcoal, filtered, and cooled. The product was filtered and dried to provide 9.15 g of 3-(4-chlorobenzoyl) toluene. The filtrate was concentrated under vacuum and filtered to provide an additional 0.28 g of product. Total yield was 9.42 g (63%), m.p. 103°-105° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.63 g
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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